molecular formula C28H56FeP2 B12063766 carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)

carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)

Cat. No.: B12063766
M. Wt: 510.5 g/mol
InChI Key: MXOVWRYEUJWIFP-ABLBMNRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is a complex organometallic compound that features a unique combination of a carbanide ligand, a chiral phospholane, and an iron(2+) center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) typically involves the following steps:

  • Formation of the Phospholane Ligand: : The chiral phospholane ligand can be synthesized through a series of steps starting from cyclopentyl and diethyl precursors. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (2S,5S) configuration.

  • Complexation with Iron(2+): : The phospholane ligand is then reacted with an iron(2+) salt, such as iron(II) chloride, in the presence of a reducing agent. This step often requires inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of the iron center.

  • Formation of the Carbanide Ligand: : The carbanide ligand is introduced through a nucleophilic substitution reaction, where a suitable carbanide precursor reacts with the iron-phospholane complex.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The iron(2+) center can undergo oxidation to iron(3+), which can significantly alter the reactivity and properties of the compound.

    Reduction: The compound can be reduced back to iron(2+) using suitable reducing agents.

    Substitution: The carbanide ligand can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an iron(3+) complex, while substitution could produce a new organometallic compound with a different ligand.

Scientific Research Applications

Chemistry

In chemistry, carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis.

Biology

While direct biological applications are less common, derivatives of this compound could be explored for their potential as enzyme mimics or in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s unique structure could be investigated for its potential as a drug delivery agent or as a component in diagnostic imaging.

Industry

In industry, this compound could be used in the production of fine chemicals and materials, particularly where chiral catalysts are required.

Mechanism of Action

The mechanism by which carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) exerts its effects typically involves coordination chemistry. The iron center can coordinate with various substrates, facilitating their transformation through catalytic cycles. The chiral phospholane ligand plays a crucial role in determining the stereochemistry of the products.

Comparison with Similar Compounds

Similar Compounds

  • Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;nickel(2+)
  • Carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;cobalt(2+)

Uniqueness

Compared to similar compounds, carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) offers unique reactivity due to the specific electronic and steric properties of the iron center. Its ability to undergo oxidation and reduction reactions, as well as its chiral nature, makes it particularly versatile in catalysis and material science.

Properties

Molecular Formula

C28H56FeP2

Molecular Weight

510.5 g/mol

IUPAC Name

carbanide;(2S,5S)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)

InChI

InChI=1S/2C13H25P.2CH3.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;;;/h2*11-13H,3-10H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*11-,12-;;;/m00.../s1

InChI Key

MXOVWRYEUJWIFP-ABLBMNRKSA-N

Isomeric SMILES

[CH3-].[CH3-].CC[C@H]1CC[C@@H](P1C2CCCC2)CC.CC[C@H]1CC[C@@H](P1C2CCCC2)CC.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.